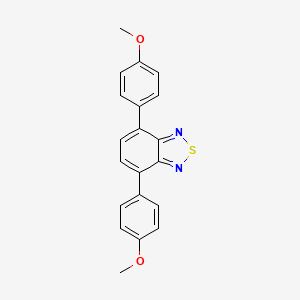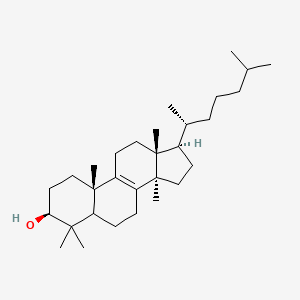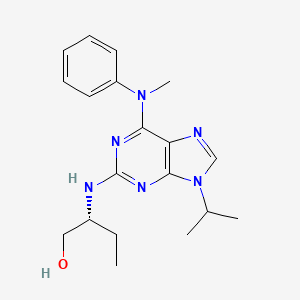
Aftin-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aftin-5 is a small molecule known as an Amyloid-β Forty-Two Inducer. It is primarily used in research related to Alzheimer’s disease due to its ability to selectively increase the production of the amyloid-β 42 peptide. This peptide is a significant component in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: Aftin-5 is a synthetic compound with the molecular formula C19H26N6O and a molecular weight of 354.45 g/mol . The synthesis involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the isopropyl and N-methylanilino groups.
Final Assembly: The final product is obtained by coupling the substituted purine with a butan-1-ol derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve a purity of over 98%.
化学反应分析
Types of Reactions: Aftin-5 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the purine core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted purine compounds .
科学研究应用
Aftin-5 has several applications in scientific research, particularly in the study of Alzheimer’s disease:
Chemistry: Used as a tool to study the chemical pathways involved in amyloid-β production.
Biology: Helps in understanding the biological processes and interactions of amyloid-β peptides in cellular models.
Medicine: Aids in the development of potential therapeutic agents targeting amyloid-β production.
Industry: Utilized in high-throughput screening assays to identify compounds that modulate amyloid-β levels
作用机制
Aftin-5 exerts its effects by interacting with specific proteins involved in the production of amyloid-β peptides. The primary molecular targets include:
Voltage-Dependent Anion Channel 1 (VDAC1): this compound binds to VDAC1, altering its function and affecting amyloid-β production.
Prohibitin: Interaction with prohibitin modulates mitochondrial function and amyloid-β synthesis.
Mitofilin: this compound affects the localization and activity of mitofilin, influencing amyloid-β levels
相似化合物的比较
Aftin-5 is part of a family of compounds known as Amyloid-β Forty-Two Inducers. Similar compounds include:
Aftin-4: Another Amyloid-β Forty-Two Inducer with similar properties but different potency and selectivity.
Roscovitine: A structurally related compound with distinct biological activities.
Celecoxib: Although primarily a cyclooxygenase-2 inhibitor, it shares some mechanistic similarities with this compound in terms of amyloid-β modulation
This compound is unique due to its specific and potent ability to increase amyloid-β 42 production while decreasing amyloid-β 38 levels, making it a valuable tool in Alzheimer’s disease research .
属性
分子式 |
C19H26N6O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |
InChI 键 |
HYFZLABHJHEEFS-CQSZACIVSA-N |
手性 SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
规范 SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


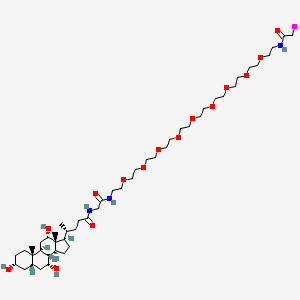
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
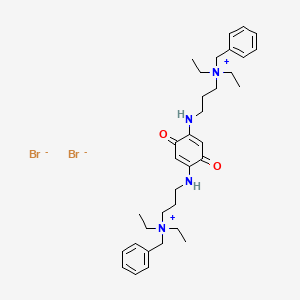
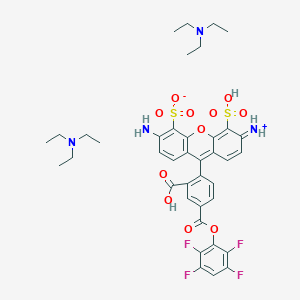

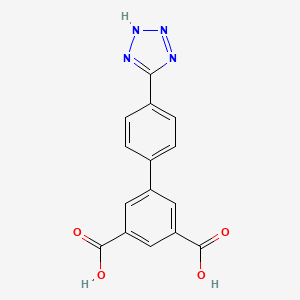

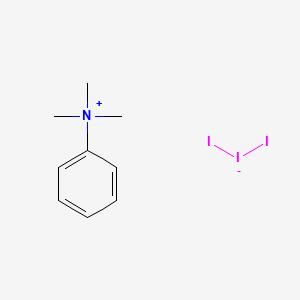

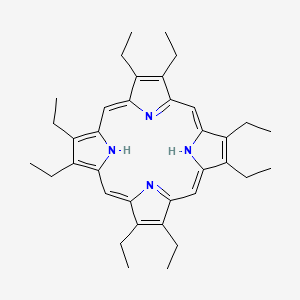
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
